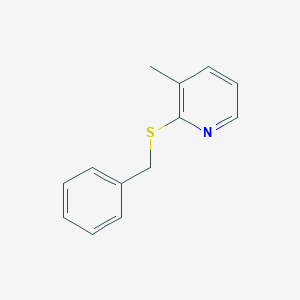

3-Methyl-2-(phenylmethylthio)-pyridine

Descripción general

Descripción

3-Methyl-2-(phenylmethylthio)-pyridine (MPTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a thione derivative of pyridine and is known to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. In recent years, MPTP has gained attention for its potential use in the treatment of Parkinson's disease.

Mecanismo De Acción

3-Methyl-2-(phenylmethylthio)-pyridine is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium ion), which is highly toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.

Efectos Bioquímicos Y Fisiológicos

3-Methyl-2-(phenylmethylthio)-pyridine-induced neurotoxicity is characterized by a selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the classic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-2-(phenylmethylthio)-pyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-2-(phenylmethylthio)-pyridine is a potent and selective neurotoxin that can be used to induce Parkinson's-like symptoms in animal models. This allows researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. However, 3-Methyl-2-(phenylmethylthio)-pyridine has limitations in terms of its translational potential to humans, as the neurotoxicity induced by 3-Methyl-2-(phenylmethylthio)-pyridine is not identical to the pathology observed in Parkinson's disease patients.

Direcciones Futuras

Future research on 3-Methyl-2-(phenylmethylthio)-pyridine should focus on developing more accurate animal models of Parkinson's disease that better mimic the pathology observed in humans. This may involve the use of multiple neurotoxins or genetic models to induce more complex and progressive neurodegeneration. Additionally, research should focus on developing treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and oxidative stress.

Aplicaciones Científicas De Investigación

3-Methyl-2-(phenylmethylthio)-pyridine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. In animal models, 3-Methyl-2-(phenylmethylthio)-pyridine has been shown to induce Parkinson's-like symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.

Propiedades

Número CAS |

117446-06-7 |

|---|---|

Nombre del producto |

3-Methyl-2-(phenylmethylthio)-pyridine |

Fórmula molecular |

C13H13NS |

Peso molecular |

215.32 g/mol |

Nombre IUPAC |

2-benzylsulfanyl-3-methylpyridine |

InChI |

InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

Clave InChI |

MMQNPBDWOQCQQX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

SMILES canónico |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

Sinónimos |

3-Methyl-2-(phenylmethylthio)-pyridine |

Origen del producto |

United States |

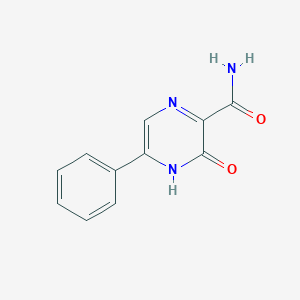

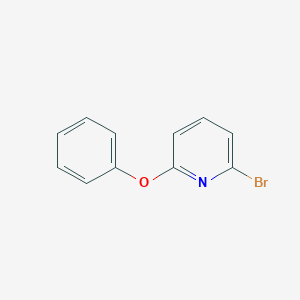

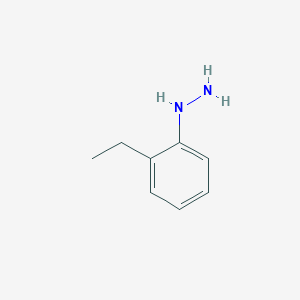

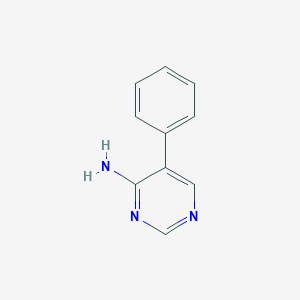

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.